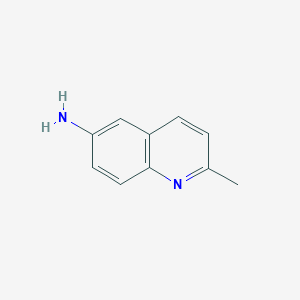

6-Amino-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJFYUVDUUACKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070186 | |

| Record name | 6-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65079-19-8 | |

| Record name | 6-Amino-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65079-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065079198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinolinamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Investigations and Structural Elucidation

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying functional groups and analyzing the skeletal structure of 6-Amino-2-methylquinoline. By measuring the vibrational transitions of molecular bonds, a unique spectral fingerprint is obtained.

Detailed vibrational analyses have been performed on closely related molecules, such as 4-Amino-2-methylquinoline and 6-Methylquinoline, providing a strong basis for assigning the spectral modes of the title compound. nih.govscispace.com The spectra are interpreted by correlating observed bands to specific bond stretching, bending, and torsional motions. The introduction of the amino group at the 6-position is expected to significantly influence the vibrational frequencies of the quinoline (B57606) ring compared to 6-Methylquinoline. scispace.com

Computational methods, particularly Density Functional Theory (DFT), are often employed alongside experimental data to achieve complete and accurate vibrational assignments. nih.govscispace.comdergipark.org.tr These calculations help to resolve ambiguities and provide insights into intramolecular interactions, such as the influence of the amino and methyl groups on the quinoline ring's skeletal modes. nih.gov The analysis can also shed light on potential intermolecular interactions, like hydrogen bonding involving the amino group.

Table 1: Representative Vibrational Frequencies and Assignments for this compound (based on analogs)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source Analog |

|---|---|---|---|

| ~3450-3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | 4-Amino-2-methylquinoline nih.gov |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretching | 6-Methylquinoline scispace.com |

| ~2950-2850 | Weak-Medium | Methyl Group C-H Stretching | 6-Methylquinoline scispace.com |

| ~1620 | Strong | N-H Scissoring (Bending) | 4-Amino-2-methylquinoline nih.gov |

| ~1600-1450 | Strong | C=C & C=N Ring Stretching | 6-Methylquinoline scispace.com |

| ~1380 | Medium | Methyl Group Symmetric Bending | 6-Methylquinoline scispace.com |

| ~1270 | Strong | C-N Stretching | 4-Amino-2-methylquinoline nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis, TD-DFT) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is utilized to study the electronic transitions within the this compound molecule. The quinoline core is a chromophore, and its absorption spectrum is characterized by π→π* transitions. The presence of the electron-donating amino group (-NH₂) and the weakly electron-donating methyl group (-CH₃) as substituents modifies the electronic structure and shifts the absorption bands.

To gain a deeper understanding of the electronic properties, experimental results are often complemented by theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com This computational approach allows for the prediction of the UV-Vis spectrum and the analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trtandfonline.com The energy gap between the HOMO and LUMO is a key parameter that indicates the molecule's electronic stability and reactivity. tandfonline.com For quinoline derivatives, these studies reveal how substituents modulate the energy levels and the nature of the transitions, which is crucial for applications in materials science. tandfonline.com

Table 2: Typical Electronic Transitions and Computational Insights for Substituted Quinolines

| Parameter | Description | Significance | Reference Methodology |

|---|---|---|---|

| λ_max | Wavelength of maximum absorption. | Corresponds to the energy of the most probable electronic transition (e.g., π→π*). | tandfonline.com |

| HOMO | Highest Occupied Molecular Orbital. | Typically localized on the electron-rich parts of the molecule, including the quinoline ring and amino group. | dergipark.org.trtandfonline.com |

| LUMO | Lowest Unoccupied Molecular Orbital. | Typically localized on the electron-deficient parts of the π-system of the quinoline ring. | dergipark.org.trtandfonline.com |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and a red-shift in the absorption spectrum. | tandfonline.com |

| TD-DFT | Time-Dependent Density Functional Theory. | A computational method to calculate excited states and predict UV-Vis spectra, assigning specific orbital contributions to each transition. | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular skeleton and the position of substituents.

The ¹H NMR spectrum is expected to show characteristic signals:

A singlet in the region of 2.5-2.7 ppm for the three protons of the methyl group.

A broad singlet for the two protons of the amino group, the chemical shift of which can be solvent-dependent.

A set of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The coupling patterns (doublets, triplets) and coupling constants help in assigning each proton to its specific position.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 10 carbon atoms in the molecule. The electron-donating amino group will cause an upfield shift (to lower ppm values) for the carbon atom it is attached to (C-6) and other carbons in the ring via resonance effects.

NMR has been used to confirm the structure of this compound in studies of its use as a guest molecule in supramolecular assemblies. nih.gov Furthermore, advanced computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate theoretical chemical shifts, which serve as a powerful aid in the precise assignment of experimental NMR data for related quinoline structures. dergipark.org.trrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₃ (at C-2) | ~2.6 | Singlet | Characteristic signal for the methyl group. |

| -NH₂ (at C-6) | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. | |

| Aromatic-H | ~7.0 - 8.5 | Doublets, Doublet of Doublets | Complex pattern revealing the substitution on the quinoline core. | |

| ¹³C | -CH₃ | ~25 | Quartet (in coupled spectra) | Methyl carbon signal. |

| Aromatic-C | ~110 - 150 | Varies | Nine distinct signals for the quinoline ring carbons. |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI-MS) have been successfully used for its characterization. nih.gov

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂ | The elemental composition of the compound. |

| Molecular Weight | 158.20 g/mol | The sum of the atomic weights of the constituent atoms. |

| Expected [M+H]⁺ Peak | ~159.08 | The mass of the protonated molecular ion, commonly observed in ESI-MS. |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a published crystal structure for this compound was not identified in the surveyed literature, the technique's application to closely related quinoline derivatives demonstrates its power. nih.govthegoodscentscompany.com

An X-ray crystallographic analysis of this compound would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the fused quinoline ring system and its substituents.

Planarity: Assessment of the planarity of the bicyclic quinoline ring.

Conformation: The orientation of the amino group relative to the ring.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., N-H···N interactions between amino groups and quinoline nitrogen atoms of adjacent molecules) and π-π stacking interactions, which govern the crystal packing arrangement.

In the absence of experimental X-ray data, theoretical geometry optimization using methods like DFT provides reliable predictions of these structural parameters, which often show good agreement with experimental results for similar molecules. nih.govdergipark.org.tr

Table 5: Predicted Molecular Geometry Parameters (based on theoretical calculations of analogs)

| Parameter | Predicted Value (Å / degrees) | Description | Source Analog for Methodology |

|---|---|---|---|

| C-C (aromatic) | ~1.37 - 1.44 Å | Bond lengths within the benzene (B151609) and pyridine (B92270) rings. | 4-Amino-2-methylquinoline dergipark.org.tr |

| C-N (ring) | ~1.32 - 1.38 Å | Bond lengths of the nitrogen atom within the pyridine ring. | 4-Amino-2-methylquinoline dergipark.org.tr |

| C-N (amino) | ~1.39 Å | Bond length between the quinoline ring and the amino group. | 4-Amino-2-methylquinoline dergipark.org.tr |

| N-H (amino) | ~1.01 Å | Bond length of the N-H bonds in the amino group. | 4-Amino-2-methylquinoline dergipark.org.tr |

| Ring Bond Angles | ~118 - 123 ° | Internal angles of the fused six-membered rings. | 4-Amino-2-methylquinoline dergipark.org.tr |

Computational Chemistry and Theoretical Modeling of 6 Amino 2 Methylquinoline

Quantum Chemical Calculations (DFT, ab initio HF) for Geometric and Electronic Structure Optimization

Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic landscape of 6-Amino-2-methylquinoline. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are widely used to determine the optimized structure of the molecule. nih.govresearchgate.net DFT methods, particularly with hybrid functionals like B3LYP, combined with various basis sets (e.g., 6-31G, 6-311++G ), have proven effective in providing results that are in good agreement with experimental data for related quinoline (B57606) derivatives. nih.govresearchgate.net These calculations are crucial for subsequent analyses of the molecule's properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally indicates higher reactivity and the potential for intramolecular charge transfer (ICT). tandfonline.com

For quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be localized on specific regions, influencing the molecule's electronic transitions. arabjchem.orgresearchgate.net The HOMO-LUMO gap is instrumental in predicting various molecular properties, including its potential for use in electronic and optical applications. tandfonline.com Studies on similar quinoline structures have shown that substitutions on the quinoline ring can significantly alter the HOMO-LUMO energy gap. arabjchem.orgrsc.org

Table 1: Frontier Molecular Orbital Properties of Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline | - | - | 4.81 arabjchem.org |

| 8-hydroxy-2-methyl quinoline | - | - | 4.27 arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | - | 4.08 arabjchem.org |

| 6-fluoro-4-hydroxy-2-methylquinoline | - | - | ~4.78 tandfonline.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different potential values in various colors, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). rsc.orgresearchgate.net

In quinoline derivatives, the nitrogen atom of the quinoline ring and the amino group are often identified as regions of negative potential, making them likely sites for electrophilic interactions. rsc.org The distribution of electrostatic potential across the molecule provides insights into its intermolecular interactions and chemical reactivity. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. arabjchem.orgresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. arabjchem.org

For aminoquinoline derivatives, NBO analysis often reveals significant intramolecular charge transfer (ICT) from the amino group to the quinoline ring system, which plays a crucial role in stabilizing the molecule. researchgate.net The analysis of donor-acceptor interactions within the NBO framework provides a deeper understanding of the electronic delocalization and its impact on the molecular structure and properties. researchgate.net For instance, in a study of 6-fluoro-4-hydroxy-2-methylquinoline, a significant stabilization energy of 21.46 kJ/mol was identified for the LP(2)(O20) →π*(C9-C11) interaction, highlighting the molecule's stability. tandfonline.com

Reactivity Indices and Global Chemical Descriptors

Global chemical descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). arabjchem.org

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). arabjchem.org

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). arabjchem.org A higher value indicates greater stability. rsc.org

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2). arabjchem.org

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η). arabjchem.org

Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity. rsc.org

These indices are valuable for comparing the reactivity of different molecules and understanding their chemical behavior. chemrevlett.com For example, a study on quinoline derivatives demonstrated how these descriptors can be used to assess the consequences of structural modifications on the molecule's reactivity. arabjchem.org

Prediction of Nonlinear Optical (NLO) Properties

Computational methods are extensively used to predict the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. rsc.orgmdpi.com The key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large NLO responses. mdpi.com For quinoline derivatives, the presence of electron-donating (like the amino group) and electron-accepting moieties can enhance their NLO properties. tandfonline.comrsc.org Theoretical calculations using DFT have shown that compounds like 6-amino-2-formyl-quinoline possess good NLO properties, making them promising candidates for NLO applications. tandfonline.com The computed values of polarizability and hyperpolarizability indicate the potential of a molecule for use in NLO devices. researchgate.net

Table 2: Calculated NLO Properties for a Quinoline Derivative

| Property | Value |

|---|---|

| Dipole Moment (μ) | - |

| Polarizability (α) | - |

Applications in Medicinal Chemistry and Biological Sciences

Anticancer Activity and Antiproliferative Effects

The quinoline (B57606) scaffold is a key feature in numerous compounds developed for their anticancer properties. 6-Amino-2-methylquinoline, in particular, acts as a foundational molecule for creating derivatives with potent cytotoxic effects against various cancer cell lines. chemimpex.com

Derivatives of this compound have demonstrated significant antiproliferative activity across a spectrum of human cancer cell lines. Research has shown that modified phenothiazines incorporating the quinoline structure display notable cytotoxic effects against leukemia and melanoma cells. In one study, heteroarotinoids synthesized using this compound as a key intermediate were evaluated for their activity against ovarian cancer cells (A2780). nih.gov

Further studies on various quinoline derivatives have confirmed their broad-spectrum anticancer potential. For instance, certain pyridine (B92270) thiosemicarbazone derivatives have shown significant activity against leukemia (CCRF-CEM, MOLT-4), melanoma (SK-MEL-2, SK-MEL-5), and breast cancer (MDA-MB-468) cell lines at a concentration of 10 µM. researchgate.net Similarly, other research has highlighted the cytotoxicity of 2-alkylaminosubstituted quinoline-5,8-diones against cell lines such as HOP62 (lung), SK-OV-3 (ovarian), HCT15 (colon), and SF295 (glioblastoma). nih.gov

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives

| Compound Class | Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Modified Phenothiazines with Quinoline | Leukemia, Melanoma | Significant cytotoxic effects | |

| Pyridine Thiosemicarbazones | Leukemia (CCRF-CEM, MOLT-4), Melanoma (SK-MEL-2, SK-MEL-5), Breast (MDA-MB-468) | Significant anticancer activity at 10 µM | researchgate.net |

| 2-Alkylaminosubstituted quinoline-5,8-diones | Lung (HOP62), Ovarian (SK-OV-3), Colon (HCT15), Glioblastoma (SF295) | In vitro cytotoxicity | nih.gov |

| Heteroarotinoids from this compound | Ovarian (A2780) | Evaluated for anticancer activity | nih.gov |

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular level.

Apoptosis Induction: A primary mechanism is the induction of programmed cell death, or apoptosis. nih.gov Topoisomerase inhibitors, a class to which some quinoline derivatives belong, are known to cause un-repaired DNA breaks that can trigger apoptosis. wikipedia.org Studies on heteroarotinoids derived from this compound have shown they induce apoptosis in ovarian cancer cells, with one potential mechanism being the depolarization of the mitochondrial membrane. nih.gov

DNA Alkylation: Certain conjugates of quinoline function as DNA-alkylating agents. nih.gov By coupling the quinoline moiety with an N-mustard pharmacophore, researchers have created DNA-directed alkylating agents with enhanced chemical stability and potent antitumor activity. nih.gov These agents work by covalently attaching an alkyl group to DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. nih.govplos.org

Autophagy Modulation: The quinoline scaffold is found in compounds that can modulate autophagy, a cellular self-digestion process that can either promote or inhibit cancer cell survival depending on the context. nih.gov Chloroquine (B1663885), a well-known quinoline derivative, is an inhibitor of autophagy. nih.gov Research into novel quinoline-based autophagy inhibitors aims to leverage this mechanism to increase the sensitivity of cancer cells to conventional chemotherapy. sigmaaldrich.cn In some instances, derivatives have been shown to promote autophagy, which in turn inhibited apoptosis in certain cancer cells. researchgate.net

The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.

Topoisomerase I: Quinoline derivatives have been identified as potent inhibitors of Topoisomerase I (TopI), an enzyme that relaxes DNA supercoils during replication and transcription. wikipedia.orgarabjchem.org By stabilizing the complex between Topoisomerase I and DNA, these inhibitors prevent the re-ligation of the DNA strand, leading to cytotoxic double-strand breaks and cell death. wikipedia.org Naphthofuroquinones synthesized from amino-2-methylquinoline-5,8-dione have demonstrated significant Topoisomerase I inhibitory activity. researchgate.net

CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy, particularly for certain types of breast cancer. plos.orgnih.gov While the quinoline core is present in some general kinase inhibitors, and research is active in searching for novel CDK4/6 inhibitors, a direct and potent inhibitor specifically derived from the this compound scaffold is not yet prominently established. plos.orgnih.govbibliotekanauki.pl

Antimicrobial and Antibacterial Activities

The quinoline ring is a cornerstone of many antibacterial agents. This compound and its derivatives have been explored for their potential to combat a variety of bacterial pathogens. chemimpex.com

A class of compounds known as "6-aminoquinolones" has been identified as a new category of quinolone antibacterial agents. acs.orgnih.gov These compounds generally exhibit good activity against Gram-negative bacteria, with the exception of Pseudomonas aeruginosa. nih.gov Their efficacy against Gram-positive bacteria can be significantly enhanced through specific structural modifications. nih.gov

Studies have shown that the combination of an amino group at the C-6 position and a methyl group at the C-8 position of the quinolone ring leads to enhanced antibacterial activity, especially against Gram-positive organisms. acs.orgnih.govfigshare.com Furthermore, derivatives of 6,7-dichloro-2-methylquinoline-5,8-dione have demonstrated strong antibacterial effects against the Gram-positive pathogens Staphylococcus epidermidis and Enterococcus faecalis. nih.govd-nb.info Some of these compounds were found to be significantly more active than the reference antibiotics Cefuroxime and Amikacin. nih.govd-nb.info

Table 2: Antibacterial Activity of 6-Aminoquinolone Derivatives

| Derivative Class | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| 6-Amino-8-methylquinolones | Gram-positive bacteria (Staphylococcus aureus) | Enhanced activity; a 1,2,3,4-tetrahydroisoquinolinyl derivative showed activity superior to ciprofloxacin, including against resistant strains. | acs.orgnih.gov |

| 6-Aminoquinolones with C-7 thiomorpholine (B91149) | Gram-positive bacteria | Good activity against Gram-positive strains. | nih.gov |

| Azanaphthoquinones from 2-methylquinoline (B7769805) | S. epidermidis, E. faecalis | Strong efficiency; some compounds were 2 to 4 times more active than Cefuroxime against S. epidermidis and up to 12 times more active than Amikacin against E. faecalis. | nih.govd-nb.info |

Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent antibacterial agents based on the 6-aminoquinolone scaffold. A key finding is that replacing the commonly used fluorine atom at the C-6 position with an amino group can maintain good antibacterial activity. nih.gov

The antibacterial potency and spectrum are highly dependent on the substituents at various positions of the quinolone ring:

C-6 Position: The presence of an amino group is crucial for the activity of this class of compounds. nih.gov

C-8 Position: A methyl group at C-8, when combined with the C-6 amino group, significantly enhances efficacy against Gram-positive bacteria. acs.orgnih.govfigshare.com

C-7 Position: The nature of the substituent at C-7 influences the antibacterial spectrum. For instance, incorporating a thiomorpholine group at this position confers good activity against Gram-positive bacteria. nih.gov

These SAR studies guide the rational design of new 6-aminoquinolone derivatives with improved potency and a broader spectrum of activity. researchgate.net

Antiviral Applications

Derivatives of 6-aminoquinoline (B144246) have demonstrated notable potential as antiviral agents, particularly in the context of Human Immunodeficiency Virus (HIV). Research into 6-aminoquinolone derivatives has identified compounds with potent anti-HIV-1 activity. For instance, a derivative bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position has been shown to be highly effective in inhibiting HIV-1 replication in human lymphoblastoid cell lines, with an EC50 value of 0.1 µM. nih.gov The antiviral effect was observed to be selective, with significantly reduced potency against other viruses like herpes simplex virus type 1 (HSV-1). nih.gov The mechanism of action for some of these active quinolone derivatives is suggested to involve interaction with viral RNA, specifically the Tat-responsive element (TAR) RNA. nih.govnih.gov

Further studies on 6-aminoquinolone derivatives have reinforced their anti-HIV potential. One such derivative, known as WM5, which has a methyl group at the N-1 position and a 4-(2-pyridyl)-1-piperazine group at the C-7 position, has been shown to inhibit HIV-1 replication in both acutely and chronically infected cells. nih.gov The 50% inhibitory concentrations (IC50) were found to be 0.60 ± 0.06 µM in acutely infected cells and 0.85 ± 0.05 µM in chronically infected cells. nih.gov The antiviral action of WM5 appears to be at the transcriptional level, as it was found to inhibit Tat-mediated long terminal repeat (LTR)-driven transcription. nih.gov This compound also demonstrated the ability to complex with TAR RNA with a high affinity, showing a dissociation constant in the nanomolar range (19 ± 0.6 nM). nih.gov

The antiviral activity of 6-aminoquinolone derivatives extends to other viruses as well. Some derivatives have been evaluated for their activity against human cytomegalovirus (HCMV), with one compound showing slight antiviral activity with an IC50 value of 25.0 μg/mL. researchgate.net Additionally, certain 6-aminoquinolone derivatives have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.gov One derivative, 6-amino-7-[4-(2-pyridinyl)-1-piperazinyl]quinolone, was found to be a potent inhibitor of the NS5B polymerase with an IC50 value of 0.069 µM and exhibited selective antiviral effects in a cell-based assay. nih.gov

| Compound | Virus | Cell Line | Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| 6-amino-1-methyl-7-(4-(2-pyridyl)piperazin-1-yl)-4-oxo-1H-quinoline-3-carboxylic acid | HIV-1 | C8166 | 0.1 µM | nih.gov |

| WM5 | HIV-1 (acute) | - | 0.60 ± 0.06 µM | nih.gov |

| WM5 | HIV-1 (chronic) | - | 0.85 ± 0.05 µM | nih.gov |

| Unnamed 6-aminoquinolone derivative | HCMV | - | 25.0 µg/mL | researchgate.net |

| 6-amino-7-[4-(2-pyridinyl)-1-piperazinyl]quinolone derivative | HCV NS5B Polymerase | - | 0.069 µM | nih.gov |

Antimalarial Research

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a prominent example. Consequently, derivatives of this compound have been explored for their potential to overcome drug resistance in malaria. Studies on 4-aminoquinoline (B48711) hydrazone analogues have shown that these compounds can exhibit significant antimalarial activity against multidrug-resistant strains of Plasmodium falciparum. mdpi.com For instance, some of these analogues displayed IC50 values ranging from 0.60 to 49 μM against the K1 strain of P. falciparum. mdpi.com The activity of these compounds was found to increase with longer exposure times, with some reaching low nanomolar IC50 values after 72 hours. mdpi.com Specifically, a smaller hydrophobic substituent at the 2-position of the quinoline ring appeared to be favorable for activity. mdpi.com

The structural features of aminoquinolines play a crucial role in their antimalarial efficacy. The 4-aminoquinoline scaffold is known to be essential for binding to heme, and the basicity of the quinoline nitrogen and the terminal amino group are key for drug accumulation in the parasite's food vacuole. asm.org Modifications to the side chain and substitutions on the quinoline ring can significantly impact activity. For example, the introduction of a vinyl group at the C2 position of the quinoline has been shown to enhance antimalarial potency. nih.gov In one study, a 2-methylquinoline derivative condensed with an appropriate aldehyde yielded a compound with an IC50 value of 0.033 ± 0.007 µM against a chloroquine-resistant strain of P. falciparum, which was about five times more potent than chloroquine itself. nih.gov

Furthermore, hybrid molecules incorporating the 4-aminoquinoline structure with other pharmacophores have been synthesized to combat resistance. For example, hybrids of 4-aminoquinoline and pyrimidine (B1678525) have been investigated, with some compounds showing activity comparable to chloroquine against sensitive strains and significant activity against resistant strains. researchgate.net The lipophilicity of these molecules, influenced by substituents such as a methyl group on the pyrimidine ring, was found to correlate with their antimalarial activity. researchgate.net

| Compound Type | Parasite Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Aminoquinoline hydrazone analogues | P. falciparum (K1, multidrug-resistant) | 0.60 to 49 µM (48h) | mdpi.com |

| 2-methylquinoline derivative (Aldol condensation product) | P. falciparum (CQR, PfDd2) | 0.033 ± 0.007 µM | nih.gov |

| 4-aminoquinoline-pyrimidine hybrid (Compound 8e) | P. falciparum (D6, CQ-sensitive) | 0.05 µM | researchgate.net |

| 4-aminoquinoline-pyrimidine hybrid (Compound 8c) | P. falciparum (CQ-resistant) | 0.34 µM | researchgate.net |

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives has been an active area of research. Various derivatives have been synthesized and evaluated for their ability to inhibit inflammatory mediators and pathways. For instance, a series of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives were assessed for their anti-inflammatory effects. cust.edu.tw One compound, 4-{4-[(2-furan-2-yl)quinolin-4-yloxy]- phenyl}but-3-en-2-one, was found to be the most active against lysozyme (B549824) release with an IC50 value of 4.6 µM, while another derivative, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde, was most active against β-glucuronidase release with an IC50 of 5.0 µM. cust.edu.tw Furthermore, 1-{3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl}ethanone showed potent inhibition of TNF-α formation with an IC50 of 2.3 µM. cust.edu.tw

In another study, indeno[1,2-c]quinolin-11-one derivatives were found to exhibit dual inhibitory effects on neutrophil elastase (NE) release and superoxide (B77818) anion generation. mdpi.com A particularly potent compound, 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one, displayed IC50 values of 0.46 µM for NE release and 0.68 µM for superoxide anion generation. mdpi.com Pyrazolo[4,3-c]quinoline derivatives have also been identified as potent inhibitors of nitric oxide (NO) production. mdpi.com One such derivative, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline, had a significant inhibitory effect on LPS-induced NO production with an IC50 value of 0.39 µM. mdpi.com

The anti-inflammatory activity of these compounds is often linked to their ability to modulate key inflammatory pathways. For example, some quinoline derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. mdpi.com The structure-activity relationship studies indicate that the nature and position of substituents on the quinoline ring are critical for their anti-inflammatory potency. researchgate.net

| Compound Type | Target/Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 4-{4-[(2-Furan-2-yl)quinolin-4-yloxy]- phenyl}but-3-en-2-one | Lysozyme release | 4.6 µM | cust.edu.tw |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release | 5.0 µM | cust.edu.tw |

| 1-{3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl}ethanone | TNF-α formation | 2.3 µM | cust.edu.tw |

| 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one | Neutrophil elastase release | 0.46 µM | mdpi.com |

| 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one | Superoxide anion generation | 0.68 µM | mdpi.com |

| 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline | LPS-induced NO production | 0.39 µM | mdpi.com |

Anticonvulsant Potentials

Quinoline derivatives have emerged as a promising scaffold for the development of new anticonvulsant agents. A variety of these derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. For instance, a series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives were designed and tested for their anticonvulsant properties. nih.gov One of the most potent compounds, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, exhibited an ED50 of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. nih.govualberta.ca

Further research into 7-alkoxyl-4,5-dihydro- nih.govnih.govualberta.catriazolo[4,3-a]quinoline derivatives also identified potent anticonvulsants. mdpi.com One compound from this series showed ED50 values of 11.8 mg/kg in the MES test and 6.7 mg/kg in the scPTZ test, with a protective index (PI = TD50/ED50) of 4.6 and 8.1, respectively. mdpi.com Similarly, 8-alkoxy-4,5-dihydro- nih.govnih.govualberta.catriazole[4,3-a]quinoline-l-one derivatives have been reported, with one of the most potent compounds having an ED50 of 17.17 mg/kg in the MES test. mdpi.com

The anticonvulsant activity of these compounds is often associated with their interaction with specific molecular targets in the central nervous system. Molecular docking studies have suggested that some quinoline derivatives may exert their effects by interacting with the GABAA receptor. ekb.egnih.gov The structural modifications, such as the introduction of a triazole ring or specific alkoxy groups, have been shown to significantly enhance the anticonvulsant activity compared to the parent quinoline compounds. nih.govualberta.ca

| Compound | Test | Activity (ED50) | Reference |

|---|---|---|---|

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES | 27.4 mg/kg | nih.govualberta.ca |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | scPTZ | 22.0 mg/kg | nih.govualberta.ca |

| 7-alkoxyl-4,5-dihydro- nih.govnih.govualberta.catriazolo[4,3-a]quinoline derivative | MES | 11.8 mg/kg | mdpi.com |

| 7-alkoxyl-4,5-dihydro- nih.govnih.govualberta.catriazolo[4,3-a]quinoline derivative | scPTZ | 6.7 mg/kg | mdpi.com |

| 8-alkoxy-4,5-dihydro- nih.govnih.govualberta.catriazole[4,3-a]quinoline-l-one derivative | MES | 17.17 mg/kg | mdpi.com |

Investigation as G Protein-Coupled Receptor (GPCR) Modulators

G protein-coupled receptors (GPCRs) represent a large and important family of drug targets. The versatile quinoline scaffold has been utilized in the design of ligands that modulate the activity of various GPCRs. For example, derivatives of 2-substituted-4-aryl-3-quinolinecarboxylic acid have been synthesized and evaluated for their binding affinity to endothelin receptors (ETA and ETB), which are members of the GPCR superfamily. benthamdirect.com Several compounds from this class demonstrated reasonable affinity and selectivity for the ETA receptor. benthamdirect.com

In another line of research, quinoline derivatives have been investigated as ligands for serotonin (B10506) 5-HT4 receptors, which are also GPCRs. rsc.org Structure-based design approaches have led to the identification of quinoline-based fragments that bind to the β1-adrenergic receptor, another key GPCR. acs.org Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted on quinoline derivatives to understand their binding affinities to α2-adrenergic receptor subtypes (α2A, α2B, and α2C), which are also GPCRs. researchgate.net These studies have shown that the binding affinities are dependent on various molecular descriptors, including molecular conformation, symmetry, and electrostatic properties. researchgate.net The ability to selectively target different GPCR subtypes is a key goal in drug discovery, and the quinoline scaffold provides a valuable platform for developing such selective modulators.

Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The successful development of a drug candidate is highly dependent on its pharmacokinetic properties. In silico and in vitro methods are increasingly used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of new chemical entities. For quinoline derivatives, several studies have incorporated ADME predictions to guide the design and selection of compounds with favorable drug-like properties.

For instance, a study on novel piperazine, 1,3,4-oxadiazole, and quinoline conjugates included in silico ADME predictions to assess their pharmacokinetic profiles. nih.gov Similarly, research on furan (B31954) C-2 quinoline coupled 1,2,4-triazoles utilized ADMET/SAR to evaluate the molecules and eliminate those with undesirable functional groups based on Lipinski's rule of five. nih.gov These predictions help in understanding key parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Experimental pharmacokinetic studies have also been conducted on quinoline derivatives. In one study, the pharmacokinetic parameters of a 4-phenoxy-quinoline compound were evaluated in mice and rats. acs.org After oral administration, the compound showed dose-linear increases in AUC and Cmax, with an oral bioavailability ranging from 36.09% to 51.40% depending on the dose. acs.org Another study investigated the pharmacokinetics of 2-(quinoline-8-carboxamido)benzoic acid (2-QBA) in mice, revealing an absolute oral bioavailability of 68.3–83.7%. mdpi.com This study also identified glucuronide metabolites of 2-QBA, indicating its metabolic pathway. mdpi.com Such studies are crucial for optimizing the pharmacokinetic properties of quinoline-based drug candidates to ensure they reach their target in sufficient concentrations and have an appropriate duration of action.

| Compound | Species | Route | Dose | Cmax | T1/2 | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| LXY18 (4-phenoxy-quinoline) | Rat | Oral | 2 mg/kg | 0.46 ± 0.35 µM | 2.84 ± 1.36 h | 51.40 | acs.org |

| LXY18 (4-phenoxy-quinoline) | Rat | Oral | 50 mg/kg | - | 5.26 h | 36.09 | acs.org |

| 2-(Quinoline-8-carboxamido)benzoic acid (2-QBA) | Mouse | Oral | 2, 5, 15 mg/kg | - | - | 68.3-83.7 | mdpi.com |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to understand ligand-protein interactions and to guide the design of more potent and selective inhibitors. Numerous molecular docking studies have been performed on quinoline derivatives to elucidate their mechanism of action at the molecular level.

In the context of antiviral research, molecular docking has been used to study the interaction of quinoline derivatives with viral proteins. For example, docking studies have been conducted on the active site of the Respiratory Syncytial Virus (RSV) G protein and the Yellow Fever Virus (YFV) Mtase enzyme. doi.org These studies revealed key interactions with amino acid residues, and the calculated binding energies correlated with the observed antiviral activity. doi.org Similarly, docking studies of quinoline derivatives with HIV-1 reverse transcriptase have provided insights into their binding modes and helped in the design of new inhibitors. nih.gov

For antimalarial drug discovery, molecular docking has been employed to investigate the binding of quinoline derivatives to Plasmodium falciparum targets. One study investigated a series of 18 quinoline derivatives and found that one compound had a high binding affinity of -11.2 kcal/mol to the target protein. researchgate.net Molecular dynamics simulations further supported the stability of the docked complex. researchgate.net

In the area of anticonvulsant research, molecular docking has been used to study the interaction of quinoline derivatives with the GABAA receptor. ekb.egnih.gov These studies have shown that the compounds can form stable complexes with the receptor, with interactions involving key amino acid residues. ekb.eg The binding energies calculated from these docking studies have been found to be in good agreement with the in vivo anticonvulsant activities. mdpi.com

Furthermore, molecular docking has been applied to study the binding of quinoline derivatives to inflammatory targets. For instance, docking studies of quinoline-1,4-quinone hybrids with the BCL-2 protein have been performed to assess their potential as anticancer agents. mdpi.com The results showed that the binding affinity was influenced by the substituents on the quinoline ring. mdpi.com These computational studies provide a rational basis for the observed biological activities of this compound derivatives and are invaluable tools for the further optimization of these compounds as therapeutic agents.

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinoline derivative 4 | RSV G protein | -5.64 | Thr173, Ser123, Gln89, Tyr34, Val147, Leu46, Trp96 | doi.org |

| Quinoline derivative 6 | YFV Mtase protein | -6.35 | Ile124, Phe126, Tyr89, Arg41, Arg37, Arg84 | doi.org |

| Quinoline derivative 3 | P. falciparum M1 aminopeptidase | -11.2 | - | researchgate.net |

| Quinazoline 13 | hCA II | -4.01 | - | mdpi.com |

| Thiopyrano[2,3-b]quinoline derivative 4 | CB1a | -6.1 | - | nih.gov |

Potential as Plant Growth Regulators (e.g., Rhizogenesis Stimulation)

The investigation into quinoline derivatives as plant growth regulators has highlighted the nuanced role of specific structural features. There is a growing demand for effective, low-toxicity stimulators of rhizogenesis (root formation) for use in applications such as the microclonal propagation of plants. researchgate.netresearchgate.net

Research into derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid has provided specific insights into the influence of the 2-methylquinoline moiety. researchgate.netgrafiati.com Studies on the rhizogenesis in Paulownia explants revealed that while certain quinoline-based compounds showed a high stimulating effect, the presence of a methyl group in the 2nd position of the quinoline ring was found to reduce this activity. researchgate.netgrafiati.comgrafiati.com Specifically, derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid that contained a methyl group at the R2 position showed diminished rhizogenesis stimulation compared to the unsubstituted parent acid. researchgate.netgrafiati.com

This suggests that while the broader quinoline scaffold is promising for developing plant growth regulators, the specific substitution pattern is critical to the compound's efficacy. The selection of new, effective, and low-toxic substances for further testing as potential rhizogenesis stimulators is an active area of research, with a focus on understanding the structure-activity relationships of these heterocyclic compounds. researchgate.netgrafiati.com

Table 2: Research Findings on Quinoline Derivatives in Rhizogenesis This table is interactive. Click on the headers to sort.

| Compound Class | Key Finding | Plant Model | Source(s) |

|---|---|---|---|

| 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives | The presence of a methyl group at the 2nd position of the quinoline ring reduced the rhizogenesis stimulating activity. | Paulownia explants | researchgate.netgrafiati.comgrafiati.com |

Applications in Materials Science and Technology

Development of Advanced Materials

6-Amino-2-methylquinoline is primarily utilized as a chemical intermediate in the synthesis of more complex, high-performance materials. fishersci.atchemicalbook.com The quinoline (B57606) structure provides a stable, aromatic scaffold, while the amino group offers a reactive site for polymerization or functionalization. This versatility allows for the systematic design of materials with specific electronic, photophysical, and self-assembly properties. Its derivatives have been instrumental in creating advanced materials such as conjugated polymers for electronics, emissive components for lighting technologies, and intricate folded molecules that mimic biological systems. The applications detailed in the subsequent sections underscore the compound's foundational role in generating novel materials with significant technological potential.

Conjugated Molecules and Polymers for Electronic and Optoelectronic Devices

The quinoline nucleus is an effective electron-accepting moiety, making its derivatives, such as isomers of this compound, excellent candidates for use in organic electronics. mdpi.com The incorporation of these structures into polymers results in materials with tunable electronic and optical properties suitable for various devices.

Research into polymers derived from the related compound 4-amino-2-methylquinoline demonstrates the potential of this class of materials. A series of imine-containing polymers were synthesized through chemical oxidative polycondensation with various aldehydes. tandfonline.com These polymers exhibit high thermal stability and interesting optical properties. The synthesized conjugated polymers, owing to increased polyconjugation, show lower optical band gap values compared to their constituent monomers, which facilitates electronic transitions and enhances electro-conductivity. tandfonline.com The lowest optical band gap of 2.58 eV was observed for the polymer derived from 4-hydroxy benzaldehyde (B42025), indicating its potential as a semiconductor. tandfonline.com

Table 1: Thermal and Optical Properties of Polymers from 4-Amino-2-methylquinoline (M1) and its Schiff Base with 4-hydroxy benzaldehyde (M2)

| Property | Polymer from M1 (P1) | Polymer from M2 (P2) |

|---|---|---|

| Initial Degradation Temp. (°C) | 203 | 195 |

| Char Yield at 1000 °C (%) | 35.8 | 42.9 |

| Optical Band Gap (Eg) (eV) | 2.85 | 2.58 |

Data sourced from a study on imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline. tandfonline.com

Furthermore, copolymers containing a styrylquinoline moiety, also derived from 4-amino-2-methylquinoline, have been synthesized for their photoluminescent properties. mdpi.com These materials, when copolymerized with PMMA, exhibit photoluminescence with emission peaks corresponding to the styrylquinoline segment, suggesting their utility in optical applications. mdpi.com The development of such conjugated polymers is crucial for advancing the field of organic electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Effects

Quinoline derivatives are of significant interest for their application in organic light-emitting diodes (OLEDs), particularly as ligands in metal complexes that act as emissive materials. mdpi.comscispace.com The compound bis(2-methyl-8-quinolinolate)-4-(phenyl phenolato) aluminum (BAlq), a derivative of 2-methylquinoline (B7769805), is a notable example of a blue-emitting material used in OLEDs. researchgate.net

The electroluminescent mechanism of OLEDs can be enhanced by creating specific device architectures, such as quantum well-like structures. researchgate.net In one study, blue OLEDs were fabricated using BAlq in combination with other emissive materials. By designing a triple emissive layer structure, researchers aimed to create a wider region for the recombination of holes and electrons, leading to improved device performance. researchgate.net An OLED incorporating a quantum well structure of DPASN/BAlq/DPASN achieved a maximum luminous efficiency of 5.32 cd/A. researchgate.net The use of quinoline-based materials is a key strategy in developing efficient and color-specific OLEDs for next-generation displays and solid-state lighting. researchgate.netgoogle.com

Table 2: Performance of a Blue OLED with a Quantum Well-Like Structure

| Device Structure | Emissive Layers | Max. Luminous Efficiency | Voltage |

|---|---|---|---|

| ITO/NPB/X/BAlq/X/Bphen/Liq/Al | X = DPASN | 5.32 cd/A | 3.5 V |

Data sourced from a study on blue-emitting OLEDs. researchgate.net

The design of the emissive layer is critical, requiring host materials with high triplet energy to ensure efficient energy transfer to the emitter material and prevent quenching. google.com The inherent properties of the quinoline scaffold contribute to the stability and electronic characteristics necessary for these demanding applications. google.com

Design and Synthesis of Foldamers for Molecular Recognition and Peptidomimetic Design

Foldamers are synthetic oligomers designed to fold into well-defined three-dimensional conformations, mimicking the structure and function of biological polymers like proteins. uni-muenchen.dersc.org A derivative of this compound, specifically 6-aminoquinoline-2-carboxylic acid, has been successfully used as a building block to create rigid, rod-like foldamers. uni-muenchen.deuni-muenchen.de

These foldamers are based on oligomeric sequences of the 6-aminoquinoline-2-carboxylic acid unit (referred to as Qp). uni-muenchen.deuni-muenchen.de This specific monomer, with its "para-like" substitution pattern, provides a building block that is almost linear. uni-muenchen.de The slight curvature needed to form helical or folded structures arises from intramolecular hydrogen bonding between the amide proton and the nitrogen atom of the adjacent quinoline ring. uni-muenchen.de The position of the amino group on the quinoline ring is a critical factor that determines the folding angle of the resulting oligomer. uni-muenchen.de

Table 3: Influence of Amino Group Position on Quinoline-2-carboxylate Foldamer Curvature

| Monomer Building Block | Amino Position | Resulting Oligomer Shape |

|---|---|---|

| 6-aminoquinoline-2-carboxylate | 6 | Almost linear, very weak curvature |

| 7-aminoquinoline-2-carboxylate | 7 | More pronounced curvature |

| 8-aminoquinoline-2-carboxylate | 8 | Strong curvature, helical shape |

Information synthesized from a study on rigid rod-like foldamers. uni-muenchen.de

The ability to control the shape and conformation of these molecules opens up significant potential for applications in molecular recognition, where a host molecule selectively binds a specific guest. uni-muenchen.deuni-muenchen.de Furthermore, these structures are being explored in peptidomimetic design, which aims to create molecules that mimic the structure and function of peptides. uni-muenchen.deuni-muenchen.denih.gov This research establishes that architectures based on 6-aminoquinoline-2-carboxylic acid units are promising for creating functional nanostructures for advanced applications. uni-muenchen.de

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving aminoquinoline derivatives typically involves the reaction of a Schiff base ligand with various metal salts. wisdomlib.orgbepls.com Schiff bases are often prepared through the condensation of an aminoquinoline, such as 7-aminoquinoline, with an aldehyde. bepls.com The resulting ligand is then reacted with metal(II) salts, such as chlorides of copper, cobalt, nickel, and zinc, in a suitable solvent like methanol (B129727). bepls.com The reaction is often carried out under reflux, and the pH may be adjusted to be slightly basic to facilitate the formation of the metal complexes. bepls.com

Another approach involves the direct reaction of a quinoline (B57606) derivative with a metal salt. For instance, new Zn(II) and Co(II) complexes have been synthesized using a bidentate quinoline derivative ligand, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, with zinc chloride and cobalt chloride hexahydrate. acs.org The synthesis is performed in a 1:2 metal-to-ligand ratio under reflux in a methanolic solution. acs.org

Characterization of these complexes is achieved through a variety of analytical and spectroscopic techniques. These include elemental analysis (CHN), Fourier-transform infrared (FTIR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and UV-visible spectroscopy. acs.orgbendola.com Thermal analysis, magnetic susceptibility measurements, and molar conductance are also employed to determine the structure and properties of the complexes. wisdomlib.orgbendola.com For example, molar conductivity measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. bendola.comacs.org X-ray powder diffraction is used to study the crystalline nature of the complexes. wisdomlib.org

The table below provides examples of synthesized metal complexes with quinoline derivatives and their characterization data.

| Complex | Ligand | Metal Ion | Molecular Formula | Characterization Methods | Reference |

| 1 | (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Zn(II) | [Zn(HL)Cl] | ¹H NMR, ¹³C NMR, FTIR, UV-vis, Mass Spec, TGA, Elemental Analysis | acs.org |

| 2 | (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Co(II) | [Co(HL)Cl] | ¹H NMR, ¹³C NMR, FTIR, UV-vis, Mass Spec, TGA, Elemental Analysis | acs.org |

| 3 | Schiff base from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 8-aminoquinoline | Co(II) | [Co(L)₂(H₂O)₂] | IR, ¹H NMR, Mass Spec, Elemental Analysis, Magnetic Measurements, Molar Conductance, Thermal Analysis | bendola.com |

| 4 | Schiff base from 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline | Ni(II) | [Ni(L)₂(H₂O)₂] | IR, ¹H NMR, Mass Spec, Elemental Analysis, Magnetic Measurements, Molar Conductance, Thermal Analysis | bendola.com |

| 5 | Schiff base from 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline | Cu(II) | [Cu(L)(H₂O)]CH₃COO | IR, ¹H NMR, Mass Spec, Elemental Analysis, Magnetic Measurements, Molar Conductance, Thermal Analysis | bendola.com |

| 6 | Schiff base from 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline | Zn(II) | [Zn(L)(H₂O)]CH₃COO | IR, ¹H NMR, Mass Spec, Elemental Analysis, Magnetic Measurements, Molar Conductance, Thermal Analysis | bendola.com |

| 7 | Schiff base from 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline | Pd(II) | [Pd(HL)Cl₂] | IR, ¹H NMR, Mass Spec, Elemental Analysis, Magnetic Measurements, Molar Conductance, Thermal Analysis | bendola.com |

Ligand Properties and Coordination Modes of 6-Amino-2-methylquinoline

This compound and its derivatives can act as versatile ligands in coordination chemistry. The denticity and coordination modes of these ligands are influenced by the specific substituents on the quinoline ring and the nature of the metal ion. acs.orgnih.gov Generally, quinoline derivatives can coordinate to metal ions through the nitrogen atom of the quinoline ring and other donor atoms present in their structure, such as the nitrogen of an amino group or the oxygen of a hydroxyl or carboxyl group. cyberleninka.rumdpi.com

For example, in Schiff base complexes derived from aminoquinolines, the ligand often acts as a bidentate or polydentate chelator. cyberleninka.ru Coordination can occur through the imine nitrogen and another donor atom, forming stable chelate rings with the metal ion. cyberleninka.ru The geometry of the resulting metal complexes can vary, with common geometries being octahedral and tetrahedral. wisdomlib.orgresearchgate.net

The coordination environment around the metal center is determined by the number of coordinating atoms from the ligand(s) and any coordinated solvent molecules or counter-ions. For instance, in some Co(II) and Ni(II) complexes, the metal center exhibits an octahedral geometry with two ligand molecules and two water molecules. bendola.comresearchgate.net In contrast, some Zn(II), Cd(II), and Hg(II) complexes adopt a tetrahedral geometry. wisdomlib.orgresearchgate.net The flexibility of the ligand allows for the formation of diverse three-dimensional coordination polymers. mdpi.com

The table below summarizes the coordination properties of some quinoline-based ligands.

| Ligand | Metal Ion(s) | Coordination Mode | Geometry | Reference |

| (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic acid | Cu(II), Co(II), Ni(II), Mn(II), Fe(III) | Tridentate | Octahedral | wisdomlib.org |

| (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic acid | Zn(II), Cd(II), Hg(II) | Tridentate | Tetrahedral | wisdomlib.org |

| Schiff base from 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline | Co(II), Ni(II) | Bidentate | Octahedral | bendola.com |

| Schiff base from 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline | Cu(II), Zn(II) | Bidentate | Not specified | bendola.com |

| Quinoline-2,4-dicarboxylate | Nd(III) | Pentadentate bridging-chelating | Eight-coordinate | mdpi.com |

| Quinoline-2,4-dicarboxylate | Eu(III) | Tridentate bridging-chelating | Nine-coordinate and eight-coordinate | mdpi.com |

Spectroscopic and Electrochemical Studies of Metal Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination by showing shifts in the vibrational frequencies of key functional groups upon complexation. For example, a shift in the ν(C=N) (imine) stretching frequency in Schiff base complexes confirms the coordination of the imine nitrogen to the metal ion. cyberleninka.ru The appearance of new bands in the low-frequency region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. cyberleninka.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to characterize the ligand and its complexes in solution. acs.orgmdpi.com The disappearance of the signal for a phenolic -OH proton upon complexation indicates deprotonation and coordination of the oxygen atom to the metal. wisdomlib.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d transitions observed in the spectra of transition metal complexes are characteristic of their coordination environment. wisdomlib.org

Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The g-values obtained from the ESR spectrum can provide insights into the covalent character of the metal-ligand bond and the electronic ground state of the metal ion. bendola.com For instance, a g∥ value less than 2.3 for a Cu(II) complex suggests a significant covalent character in the metal-ligand bond. bendola.com

Electrochemical Studies: Techniques like cyclic voltammetry are used to investigate the redox properties of the metal complexes. nih.govmdpi.com The electrochemical behavior of a ligand is often significantly modified upon coordination to a metal ion. nih.gov These studies can reveal information about the electron transfer processes and the stability of different oxidation states of the metal in the complex. mdpi.com

The following table presents spectroscopic data for selected metal complexes.

| Complex | Spectroscopic Technique | Key Findings | Reference |

| [Cu(L)(H₂O)]CH₃COO | ESR | g∥ = 2.065, g⊥ = 2.095, indicating covalent character of Cu-ligand bond. | bendola.com |

| Schiff base complexes of various metals | IR | Shift in ν(C=N) confirms coordination of imine nitrogen. New bands for ν(M-N) and ν(M-O). | cyberleninka.ru |

| Cu(II) complex of 1-amino-4-hydroxy-9,10-anthraquinone | Cyclic Voltammetry | Significant modification in electrochemical properties of the ligand upon complexation. | nih.gov |

| Metal complexes of (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic acid | ¹H NMR | Disappearance of phenolic -OH signal upon complexation. | wisdomlib.org |

Biological and Catalytic Activity of this compound Metal Complexes

Metal complexes of quinoline derivatives often exhibit enhanced biological activity compared to the free ligands. wisdomlib.orgwiley.com This enhancement is attributed to factors such as chelation, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. wiley.com

Antimicrobial Activity: Many metal complexes of quinoline derivatives have been screened for their antibacterial and antifungal activities. wisdomlib.orgwiley.com The metal complexes generally show moderate to good activity against various pathogenic strains, often surpassing the activity of the parent ligand. wisdomlib.org For example, 6-Chloro-2-methylquinoline exhibits antimicrobial activity against Gram-positive bacteria.

Anticancer Activity: Quinoline metal complexes have shown promise as anticancer agents. wiley.comwiley.com They can interact with DNA through intercalation, disrupting DNA replication and leading to cell death. wiley.com Some complexes have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with greater efficiency than the free ligand. wiley.comwiley.com

Antioxidant Activity: The antioxidant properties of these complexes have also been investigated. acs.org In some cases, the metal complexes, particularly cobalt complexes, have shown better antioxidant activity than the free ligand and other metal complexes. acs.org

Antiviral and Other Activities: Quinoline derivatives and their metal complexes have been explored for a wide range of other biological activities, including antiviral (e.g., against Hepatitis B Virus), antimalarial, antituberculosis, and anti-inflammatory properties. researchgate.netwiley.com this compound itself serves as a precursor for antimalarial agents. The interaction of these complexes with viral proteins can disrupt critical enzyme-viral DNA interactions. researchgate.netwiley.com

The catalytic potential of these complexes is also an area of active research, although detailed findings for this compound specifically are less common in the provided context.

The table below lists some of the reported biological activities of quinoline metal complexes.

| Complex/Compound | Biological Activity | Target/Mechanism | Reference |

| Metal complexes of (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic acid | Antimicrobial | Not specified | wisdomlib.org |

| Zn(II), Pd(II), VO(II), Cr(III) complexes of a quinoline Schiff base | Anticancer | Antiproliferative against MCF-7, HCT-116, HepG-2 cell lines | wiley.comwiley.com |

| Cobalt(II) complex of a quinoline derivative | Antioxidant | Scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical | acs.org |

| 6-Chloro-2-methylquinoline | Antimicrobial | Active against Gram-positive bacteria | |

| This compound | Antimalarial precursor | Precursor for agents like chloroquine (B1663885) derivatives | |

| Quinoline derivatives | Antiviral | Inhibition of Hepatitis B Virus (HBV) replication |

Analytical Chemistry Applications

Derivatizing Reagents for Biomolecule Analysis

6-Amino-2-methylquinoline and its derivatives have emerged as significant reagents in analytical chemistry, particularly for the sensitive detection of biomolecules. Their inherent fluorescent properties, or the fluorescence of their derivatives, make them ideal for enhancing the detection of otherwise non-detectable or poorly detectable molecules in complex biological samples. These reagents are especially valuable in chromatographic and electrophoretic techniques.

A notable example is the synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) from 6-aminoquinoline (B144246). This reagent reacts rapidly with amino acids to form stable urea (B33335) derivatives that are readily analyzable by reversed-phase high-performance liquid chromatography (HPLC). nih.gov The derivatization process is efficient over a pH range of 8.2 to 10.0 and is tolerant of common buffers and detergents. nih.gov This method allows for the direct injection of the reaction mixture, with minimal interference from reagent by-products. nih.gov

High-Performance Liquid Chromatography (HPLC) Detection

In the realm of HPLC, 6-aminoquinoline-based derivatizing agents have proven to be highly effective for the analysis of amino acids. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate enables the separation of derivatized amino acids on a C18 column in under 35 minutes. nih.gov This method offers excellent linearity over a wide concentration range (2.5-200 µM) for all standard hydrolysate amino acids. nih.gov The fluorescence detection, with excitation at 250 nm and emission at 395 nm, provides high sensitivity, with detection limits ranging from 40 femtomoles for phenylalanine to 800 femomoles for cystine. nih.gov This level of sensitivity allows for the accurate compositional analysis of protein hydrolysates from as little as 30 ng of sample. nih.gov

Furthermore, a polymeric version of a 6-aminoquinoline (6-AQ) activated carbamate reagent has been developed for the off-line derivatization of amines and amino acids prior to HPLC analysis. nih.gov This polymeric reagent demonstrates derivatization efficiencies higher than 50% for all amines tested. nih.gov The resulting derivatives can be separated using conventional reversed-phase HPLC and detected by both UV and fluorescence detectors. nih.gov

Another related quinoline (B57606) derivative, 6-acetamido-4-hydroxy-2-methyl quinoline, has been utilized as a derivatizing agent for the quantitative determination of six common amino acids in herbal preparations by Ultra-Performance Liquid Chromatography (UPLC). researchgate.net

Below is a table summarizing the HPLC detection of amino acids derivatized with a 6-aminoquinoline-based reagent:

| Feature | Details |

| Derivatizing Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate nih.gov |

| Reaction | Forms stable urea derivatives with amino acids nih.gov |

| Chromatography | Reversed-phase HPLC on a C18 column nih.gov |

| Separation Time | < 35 minutes nih.gov |

| Detection | Fluorescence (Excitation: 250 nm, Emission: 395 nm) nih.gov |

| Linearity Range | 2.5 - 200 µM nih.gov |

| Detection Limits | 40 - 800 fmol nih.gov |

| Sample Size | As low as 30 ng of protein hydrolysate nih.gov |

Capillary Electrophoresis (CE) and Laser-Induced Fluorescence Detection

The high sensitivity of laser-induced fluorescence (LIF) detection makes it a powerful tool in capillary electrophoresis (CE), particularly for the analysis of minute sample volumes. nih.gov While direct derivatization with this compound in CE-LIF is not extensively documented in the provided results, the broader class of quinoline derivatives plays a crucial role. For instance, 3-(4-carboxybenzoyl)-2-quinoline-carboxaldehyde (CBQCA) is a prominent derivatizing agent used for the analysis of amino acids in microdialysate samples by CE-LIF. nih.gov This method allows for the simultaneous monitoring of multiple amino acids with nanomolar and subnanomolar detection limits. nih.gov

The principle of using quinoline-based reagents in CE-LIF is to tag non-fluorescent biomolecules with a fluorescent quinoline derivative, enabling their detection by a laser. google.com This is particularly important for analyzing samples from microisolations where the amount of analyte is extremely small. google.com The development of such reagents that yield products excitable by common lasers, like the helium-cadmium or argon ion laser, is a key area of research. google.com

The combination of CE with LIF detection has been successfully applied to the analysis of proteins in complex matrices like food and biological fluids. nih.gov This highlights the versatility of quinoline-based derivatization in enhancing the detectability of a wide range of biomolecules. nih.gov

Fluorescent Probes and Sensors Development

This compound serves as a valuable building block in the synthesis of novel fluorescent probes and sensors for the detection of various analytes. Its inherent fluorescence and the potential for modification of the quinoline ring structure allow for the design of chemosensors with high selectivity and sensitivity. rsc.orgresearchgate.net

A Schiff base ligand, DFP–AMQ, was synthesized by the condensation of 2,6-diformyl-phenol (DFP) and this compound (AMQ). rsc.orgresearchgate.net This probe exhibits a weak fluorescence in its free form but shows a strong fluorescence emission upon complexation with aluminum ions (Al³⁺) in an organo-aqueous medium. rsc.orgresearchgate.net The sensing mechanism is attributed to the chelation-enhanced fluorescence (CHEF) effect, which occurs through the blocking of excited-state intramolecular proton transfer (ESIPT). researchgate.net

The DFP–AMQ probe demonstrates aggregation-induced emission (AIE) activity, where the fluorescence intensity increases with increasing water content in the solvent mixture, indicating the formation of J-type aggregates. researchgate.net This probe is effective for detecting Al³⁺ in a pH range of 5 to 8. rsc.org In the solid state, DFP–AMQ shows strong fluorescence, which can be quenched by nitrate (B79036) ions and then selectively recovered in the presence of acetate (B1210297) anions. researchgate.net

The development of quinoline-based fluorescent probes extends to the detection of other important species. For example, quinoline derivatives have been designed as "turn-on" fluorescent probes for hydrazine, a highly toxic pollutant. researchgate.net These probes often utilize mechanisms like intramolecular charge transfer (ICT) and AIE. researchgate.net Similarly, derivatives of 8-amidoquinoline have shown great potential as fluorescent probes for zinc ions (Zn²⁺), operating through photoinduced electron transfer (PET) and CHEF mechanisms. mdpi.com

Below is a table summarizing the properties of the DFP-AMQ fluorescent probe:

| Property | Description |

| Probe Name | DFP–AMQ rsc.orgresearchgate.net |

| Synthesis | Schiff base condensation of 2,6-diformyl-phenol and this compound rsc.orgresearchgate.net |

| Target Analyte | Al³⁺ ions in solution, acetate anions in the solid state rsc.orgresearchgate.net |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF), Aggregation-Induced Emission (AIE) researchgate.net |

| Optimal pH for Al³⁺ Detection | 5 - 8 rsc.org |

| Fluorescence Behavior | Weakly fluorescent in free form, strong fluorescence upon binding Al³⁺ rsc.orgresearchgate.net |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways